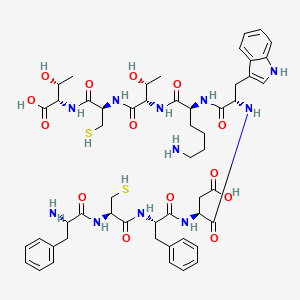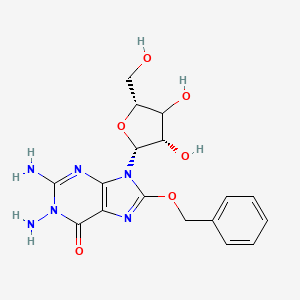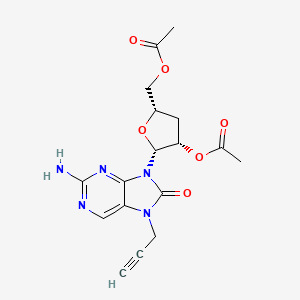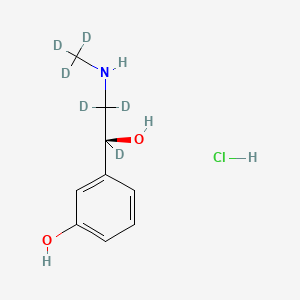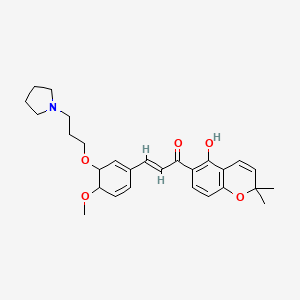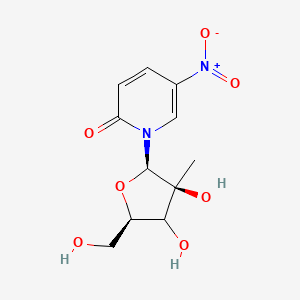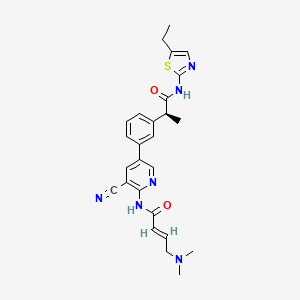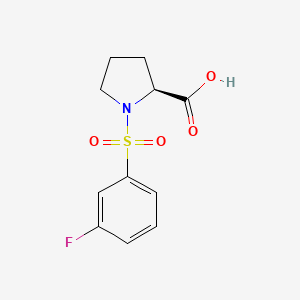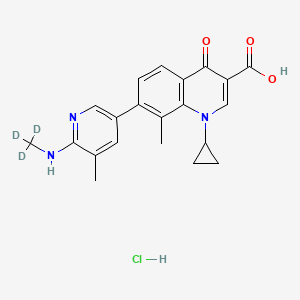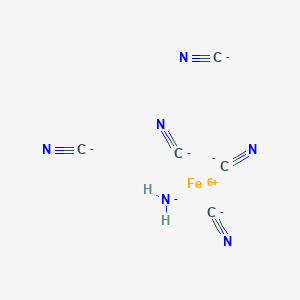
azanide;iron(6+);pentacyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;iron(6+);pentacyanide is a complex chemical compound with the molecular formula C₅H₇FeN₇Na₂ It is known for its unique structure, which includes an iron ion in a +6 oxidation state coordinated with five cyanide ligands and one azanide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanide;iron(6+);pentacyanide can be synthesized through a series of chemical reactions involving the coordination of cyanide ligands to an iron ion in a high oxidation state. One common method involves the reaction of iron salts with cyanide salts in the presence of an azanide source under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at a specific temperature and pH to ensure the formation of the desired complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain the necessary reaction conditions. The final product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Azanide;iron(6+);pentacyanide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, changing its oxidation state.
Substitution Reactions: Cyanide ligands can be substituted with other ligands under specific conditions.
Complexation Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Ligand Exchange Reagents: Such as phosphines or amines for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while substitution reactions may produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Azanide;iron(6+);pentacyanide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, particularly in studies involving metal ion interactions and enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in processes such as electroplating, water treatment, and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of azanide;iron(6+);pentacyanide involves its ability to interact with various molecular targets through its iron center and cyanide ligands. The iron ion can participate in electron transfer reactions, while the cyanide ligands can form strong bonds with other metal ions or organic molecules. These interactions can influence biochemical pathways and cellular processes, making the compound useful in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Ferrate(6+) Complexes: Other ferrate complexes with different ligands, such as oxo or hydroxo ligands.
Cyanide Complexes: Compounds like hexacyanoferrate(3-) or hexacyanoferrate(2-), which have similar cyanide coordination but different oxidation states and properties.
Uniqueness
Azanide;iron(6+);pentacyanide is unique due to its high oxidation state of iron and the presence of both cyanide and azanide ligands. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
IUPAC Name |
azanide;iron(6+);pentacyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.H2N/c5*1-2;;/h;;;;;;1H2/q5*-1;+6;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAAWYWJSUPLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH2-].[Fe+6] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FeN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
